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Compound of Interest

Compound Name: Allylcyclohexane

Cat. No.: B1217954

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of experimental and theoretical spectroscopic data
for allylcyclohexane. The objective is to offer a clear, data-driven analysis of how
computational predictions align with real-world experimental results for common spectroscopic
techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass
Spectrometry (MS). This comparison is crucial for researchers in structure elucidation, quality
control, and synthetic chemistry, where accurate spectral interpretation is paramount.

Data Presentation and Comparison

The following sections present a side-by-side comparison of experimental and theoretical
spectroscopic data for allylcyclohexane. The experimental data is sourced from publicly
available spectral databases, while the theoretical data is derived from computational chemistry
principles and prediction models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of
a molecule. The chemical shift (d) is a key parameter that provides information about the
electronic environment of each nucleus.

1H NMR Spectroscopy
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Proton NMR (*H NMR) provides information about the hydrogen atoms in a molecule.

Experimental *H Chemical Theoretical *H Chemical

Proton Assignment

Shift (ppm)[1] Shift (ppm)*

H-1' (vinyl) 5.78 5.75-5.85
H-2' (vinyl) 4.96 4.90 - 5.00
H-2" (vinyl) 4.95 4.90 - 5.00
H-3' (allylic) 1.94 1.90 - 2.00
H-1 (cyclohexyl) 1.64-1.73 1.60-1.80
H-2, H-6 (cyclohexyl, axial) 0.90 0.85-0.95
H-2, H-6 (cyclohexyl,

_ 1.64-1.73 1.60-1.80
equatorial)
H-3, H-5 (cyclohexyl, axial) 1.15-1.21 1.10-1.25
H-3, H-5 (cyclohexyl,

_ 1.64-1.73 1.60-1.80
equatorial)
H-4 (cyclohexyl, axial) 1.15-1.21 1.10-1.25
H-4 (cyclohexyl, equatorial) 1.64-1.73 1.60-1.80

*Theoretical values are estimated based on computational models and empirical databases.
13C NMR Spectroscopy

Carbon-13 NMR (**C NMR) provides information about the carbon skeleton of a molecule.
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Carbon Assignment Experimental 13C Chemical Th(Iaoretical 13C Chemical
Shift (ppm) Shift (ppm)*

C-1' (vinyl) 138.8 138.5-139.5

C-2' (vinyl) 114.3 114.0- 115.0

C-3' (allylic) 39.8 39.5 - 40.5

C-1 (cyclohexyl) 37.9 37.5-385

C-2, C-6 (cyclohexyl) 33.2 32.8-33.8

C-3, C-5 (cyclohexyl) 26.7 26.2-27.2

C-4 (cyclohexyl) 26.4 26.0 - 26.8

*Theoretical values are estimated based on computational models and empirical databases.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation by different molecular vibrations.

L Experimental IR Frequency Theoretical IR Frequency
Vibrational Mode

(cm=)[2] (cm~)
=C-H stretch (vinyl) 3075 3070 - 3090
C-H stretch (aliphatic) 2922, 2851 2850 - 3000
C=C stretch (alkene) 1641 1640 - 1680
CHz bend (scissoring) 1448 1440 - 1470
=C-H bend (out-of-plane) 993, 909 910 - 1000

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification.
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Experimental

m/z (mass-to-charge ) ) ) Fragmentation
] Relative Intensity Predicted Fragment
ratio) Pathway
(%)[1]

124 6.4 [CoHie]*e Molecular lon (M*e)
Loss of allyl radical

83 98.3 [CeHa1]*
(*CsHbs)
Loss of propene

82 62.9 [CeH1o]*e (CsHs) via McLafferty
rearrangement
Fragmentation of the

55 100.0 [CaH7]*

cyclohexane ring

Experimental Protocols

The following are generalized protocols for the acquisition of the experimental data presented
above. Specific instrument parameters may vary.

NMR Spectroscopy (*H and **C)

o Sample Preparation: Approximately 5-10 mg of allylcyclohexane is dissolved in 0.5-0.7 mL
of a deuterated solvent (e.g., chloroform-d, CDCIs). A small amount of tetramethylsilane
(TMS) is added as an internal standard (6 = 0.00 ppm).

 Instrumentation: The spectrum is acquired on a high-field NMR spectrometer, typically
operating at a frequency of 300 MHz or higher for tH NMR.

o Data Acquisition: A standard one-dimensional pulse program is used. For 'H NMR, a
sufficient number of scans (typically 8-16) are acquired to obtain a good signal-to-noise ratio.
For 13C NMR, a larger number of scans are required due to the low natural abundance of the
13C isotope.

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are
referenced to the TMS signal.
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Infrared (IR) Spectroscopy

Sample Preparation: For a neat liquid sample like allylcyclohexane, a thin film is prepared
by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an

Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is

placed directly on the ATR crystal.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the
spectrum.

Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal)
is first recorded. Then, the sample spectrum is recorded. The instrument scans the mid-
infrared range (typically 4000-400 cm™1).

Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer, often via a Gas
Chromatography (GC) system for separation and purification before analysis.

lonization: Electron lonization (EI) is a common method for volatile compounds like
allylcyclohexane. The sample molecules are bombarded with a high-energy electron beam
(typically 70 eV), causing them to ionize and fragment.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: An electron multiplier or other detector records the abundance of ions at each m/z
value, generating the mass spectrum.

Visualization of the Comparison Workflow

The following diagram illustrates the logical workflow for comparing experimental and

theoretical spectroscopic data.
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Caption: Workflow for comparing experimental and theoretical spectroscopic data.

Conclusion

The comparison between experimental and theoretical spectroscopic data for
allylcyclohexane reveals a strong correlation, particularly for NMR chemical shifts and
fundamental IR vibrational frequencies. While theoretical predictions provide a valuable
framework for spectral interpretation, minor deviations from experimental values are common
due to factors such as solvent effects, conformational averaging, and the inherent
approximations in computational models. For mass spectrometry, theoretical predictions of
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fragmentation patterns are more qualitative but are essential for rationalizing the observed
spectra. The integration of both experimental and theoretical approaches provides a robust
methodology for the accurate and confident structural elucidation of molecules in research and
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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